molecular formula C12H11NO B013011 N-Hydroxy-3-aminobiphenyl CAS No. 105361-85-1

N-Hydroxy-3-aminobiphenyl

Cat. No.: B013011
CAS No.: 105361-85-1
M. Wt: 185.22 g/mol
InChI Key: XJKZOAGQMDVYBE-UHFFFAOYSA-N
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Description

N-Hydroxy-3-aminobiphenyl: is an organic compound that belongs to the class of aromatic amines It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by an amino group and another by a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Nitro Compounds: One common method for synthesizing N-Hydroxy-3-aminobiphenyl involves the reduction of 3-nitrobiphenyl. This reduction can be achieved using reagents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    N-Hydroxylation: Another method involves the N-hydroxylation of 3-aminobiphenyl using hydroxylamine derivatives under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Hydroxy-3-aminobiphenyl can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced back to 3-aminobiphenyl under specific conditions.

    Substitution: It can participate in substitution reactions where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Various electrophiles can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation Products: Various oxidized biphenyl derivatives.

    Reduction Products: 3-aminobiphenyl.

    Substitution Products: Substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: N-Hydroxy-3-aminobiphenyl is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Mutagenicity Studies: It is used in studies to understand the mutagenic effects of aromatic amines and their derivatives.

Medicine:

    Cancer Research: The compound is studied for its potential role in the development of cancer due to its ability to form DNA adducts.

Industry:

    Dye and Pigment Production: It is used as an intermediate in the production of dyes and pigments.

Mechanism of Action

N-Hydroxy-3-aminobiphenyl exerts its effects primarily through the formation of DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The primary molecular targets are the nucleophilic sites on DNA, and the pathways involved include cytochrome P450-mediated oxidation.

Comparison with Similar Compounds

  • N-Hydroxy-4-aminobiphenyl
  • N-Hydroxy-2-aminobiphenyl

Comparison:

  • N-Hydroxy-4-aminobiphenyl: This compound is a potent mutagen and carcinogen, known for its strong DNA-binding properties.
  • N-Hydroxy-2-aminobiphenyl: This compound is less mutagenic compared to its 4-isomer and has different metabolic pathways.

Uniqueness: N-Hydroxy-3-aminobiphenyl is unique due to its specific position of the hydroxy and amino groups, which affects its reactivity and biological activity

Properties

IUPAC Name

N-(3-phenylphenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKZOAGQMDVYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147091
Record name N-Hydroxy-3-aminobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105361-85-1
Record name N-Hydroxy-3-aminobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105361851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxy-3-aminobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-HYDROXY-3-AMINOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNN685E9T3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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